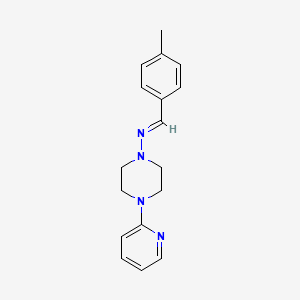

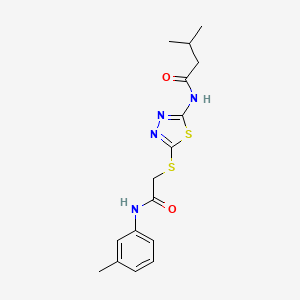

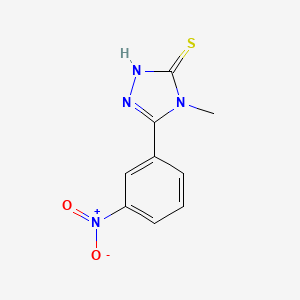

(E)-N-(4-methylbenzylidene)-4-(pyridin-2-yl)piperazin-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-(4-methylbenzylidene)-4-(pyridin-2-yl)piperazin-1-amine, also known as MP-10, is a chemical compound that has been studied for its potential use in the treatment of various neurological disorders. This compound is a member of the piperazine family of compounds, which are known for their ability to interact with various neurotransmitter systems in the brain.

Aplicaciones Científicas De Investigación

Synthesis and Receptor Binding Assays

Compounds structurally related to "(E)-N-(4-methylbenzylidene)-4-(pyridin-2-yl)piperazin-1-amine" have been synthesized and evaluated for their receptor binding affinities, indicating their potential as ligands for dopamine receptors. For instance, derivatives have shown potential as dopamine D4 receptor ligands based on in vitro receptor binding assays, suggesting their application in developing treatments for neurological disorders (Yang Fang-wei, 2013).

Novel Syntheses of N-Heterocycles

Research on the synthesis of α- and β-alkylated N-heterocycles, including piperidine and piperazine derivatives, by C-H functionalization adjacent to nitrogen atoms opens new pathways for creating pharmacologically active compounds and materials. This method offers an atom-economic approach to obtaining a variety of N-heterocycles, which are crucial scaffolds in drug discovery and development (Philippa R. Payne et al., 2013).

Phosphorus Dendrimers and Biological Applications

The synthesis of phosphorus dendrimers with amine terminal groups, including piperazine derivatives, has been explored for their low cytotoxicity and ability to form complexes with DNA. These dendrimers have been used in transfection experiments, highlighting their potential in gene delivery and therapeutic applications. The dendrimers' ability to interact with DNA and facilitate the delivery of genetic material into cells underscores their significance in biomedical research (C. Padié et al., 2009).

CO2 Capture and Thermal Stability

Piperazine-based amine blends have been investigated for their thermal stability in CO2 capture processes. This research identifies thermally stable amine blends, contributing to the development of more efficient and sustainable methods for CO2 capture from industrial emissions. The study of amine blends' thermal degradation mechanisms is crucial for optimizing CO2 capture technologies (Yang Du et al., 2016).

Anthelmintic Activity

N-Benzylidenepyridin-4-amines, including compounds related to "(E)-N-(4-methylbenzylidene)-4-(pyridin-2-yl)piperazin-1-amine," have been synthesized and evaluated for their anthelmintic activity. These compounds exhibit significant activity against earthworms, suggesting their potential use in developing new anthelmintic agents (Satyajit Dutta, 2014).

Propiedades

IUPAC Name |

(E)-1-(4-methylphenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4/c1-15-5-7-16(8-6-15)14-19-21-12-10-20(11-13-21)17-4-2-3-9-18-17/h2-9,14H,10-13H2,1H3/b19-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTUPSGXVQCSGW-XMHGGMMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4-methylbenzylidene)-4-(pyridin-2-yl)piperazin-1-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2952848.png)

![3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide](/img/structure/B2952857.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2952865.png)

![2-Chloro-N-[[3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-yl]methyl]acetamide](/img/structure/B2952867.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-methoxy-N-methylpyrimidin-2-amine](/img/structure/B2952868.png)